2-Cyclohexyl-2-(pyridin-4-yl)acetic acid hydrochloride
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Overview
Description
2-Cyclohexyl-2-(pyridin-4-yl)acetic acid hydrochloride: is a chemical compound with the molecular formula C₁₃H₁₈ClNO₂ and a molecular weight of 255.74 g/mol . This compound is characterized by the presence of a cyclohexyl group and a pyridin-4-yl group attached to an acetic acid moiety, forming a hydrochloride salt. It is primarily used in research and development settings.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclohexyl-2-(pyridin-4-yl)acetic acid hydrochloride typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of cyclohexyl bromide with pyridine-4-carboxaldehyde in the presence of a base such as potassium carbonate to form the intermediate compound.
Acidification: The intermediate is then treated with acetic acid to introduce the acetic acid moiety.
Hydrochloride Formation: Finally, the compound is converted into its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexyl group, leading to the formation of cyclohexanone derivatives.
Reduction: Reduction reactions can occur at the pyridin-4-yl group, potentially forming piperidine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Substitution reactions often involve reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols).
Major Products:
Oxidation: Cyclohexanone derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and pathways.
Biology:
- Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine:
- Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry:
Mechanism of Action
The exact mechanism of action of 2-Cyclohexyl-2-(pyridin-4-yl)acetic acid hydrochloride is not well-documented. it is believed to interact with specific molecular targets and pathways, potentially involving the modulation of enzyme activity or receptor binding. Further research is needed to elucidate the precise mechanisms involved .
Comparison with Similar Compounds
2-(Pyridin-4-yl)acetic acid: Shares the pyridin-4-yl group but lacks the cyclohexyl group.
2-Cyclohexylacetic acid: Contains the cyclohexyl group but lacks the pyridin-4-yl group.
Pyridine-4-acetic acid hydrochloride: Similar structure but without the cyclohexyl group.
Uniqueness: 2-Cyclohexyl-2-(pyridin-4-yl)acetic acid hydrochloride is unique due to the presence of both the cyclohexyl and pyridin-4-yl groups, which confer distinct chemical and biological properties. This combination of functional groups allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and development .
Properties
IUPAC Name |
2-cyclohexyl-2-pyridin-4-ylacetic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2.ClH/c15-13(16)12(10-4-2-1-3-5-10)11-6-8-14-9-7-11;/h6-10,12H,1-5H2,(H,15,16);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPYSPVOBXMDMAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(C2=CC=NC=C2)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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